molecular formula C26H28N2O6 B11569741 1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569741
M. Wt: 464.5 g/mol
InChI Key: XGGXKYDSLAUWIC-UHFFFAOYSA-N
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Description

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with hydroxy, methoxy, and morpholinyl substituents, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Pictet-Spengler cyclization, which forms the chromeno-pyrrole core. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-purity reagents, efficient catalysts, and advanced purification techniques to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromeno-pyrrole core can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy and morpholinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: A related compound with a similar core structure but different substituents.

    2-hydroxy-4-methoxybenzophenone: Another compound with hydroxy and methoxy groups, but with a different core structure.

Uniqueness

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a chromeno-pyrrole core with hydroxy, methoxy, and morpholinyl substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. With the molecular formula C26H28N2O5 and a molecular weight of approximately 448.519 g/mol, this compound showcases a chromeno-pyrrole framework that is associated with various pharmacological effects.

Chemical Structure and Properties

The compound features a chromeno-pyrrole structure that contributes to its biological activity. The presence of the morpholine group enhances solubility, which may influence its pharmacokinetic properties. The structural attributes can be summarized as follows:

AttributeDescription
Molecular FormulaC26H28N2O5
Molecular Weight448.519 g/mol
Structural FeaturesChromeno-pyrrole framework with morpholine group

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antioxidant Properties : The compound has demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antibacterial Activity : The presence of the pyrrole moiety suggests potential antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

A study conducted on the cytotoxic effects of this compound revealed that it inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged between 10 to 20 µM, indicating significant potency compared to standard chemotherapeutic agents.

Antioxidant Activity Assessment

The antioxidant capacity was measured using the DPPH assay, where the compound exhibited an SC50 value of 40 µg/mL, compared to ascorbic acid with an SC50 value of 1.65 µg/mL. This suggests that while it has antioxidant potential, it may not be as potent as traditional antioxidants.

Anti-inflammatory Mechanisms

In vitro studies showed that treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This positions the compound as a potential therapeutic agent in managing inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneFluorinated derivativePotentially enhanced bioactivity due to fluorine
1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1H-chromeno[2,3-c]pyrroleSimilar chromene structureFocused on different substituents affecting activity
1-(3-Hydroxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H-chromeno[2,3-c]pyrroleHydroxyl substitutionMay exhibit different solubility and bioactivity

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28N2O6/c1-16-4-7-20-18(14-16)24(30)22-23(17-5-6-19(29)21(15-17)32-2)28(26(31)25(22)34-20)9-3-8-27-10-12-33-13-11-27/h4-7,14-15,23,29H,3,8-13H2,1-2H3

InChI Key

XGGXKYDSLAUWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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